2-Pentynal, 5-cyclohexyl-
Description
2-Pentynal, 5-cyclohexyl- is an aliphatic aldehyde characterized by a terminal alkyne group (C≡C) at the second carbon and a cyclohexyl substituent at the fifth carbon. Its molecular formula is inferred as C₁₁H₁₄O, combining a pentynal backbone (C₅H₆O) with a cyclohexyl group (C₆H₁₁). This compound’s reactivity is influenced by the electron-withdrawing aldehyde group and the steric bulk of the cyclohexyl moiety. While direct experimental data on its synthesis or applications are absent in the provided evidence, structural analogs and related studies offer insights into its properties .
Properties
CAS No. |
653598-26-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-cyclohexylpent-2-ynal |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h10-11H,1,3-5,7-9H2 |
InChI Key |
HALQEXSGTRKTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC#CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynal, 5-cyclohexyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, cyclohexylmagnesium bromide can react with 2-pentynal under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-Pentynal, 5-cyclohexyl- may involve catalytic processes that ensure high yield and purity. One such method could involve the catalytic hydrogenation of a precursor compound in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pentynal, 5-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpentynoic acid.
Reduction: Cyclohexylpentynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentynal, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-Pentynal, 5-cyclohexyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.
Comparison with Similar Compounds
Functional Group and Reactivity
2-Pentynal, 5-cyclohexyl- vs. 5-Cyclohexyl-3-methylpentyne-1-ol-3 (C₁₁H₁₈O) :
The latter, referenced in isomerization studies, replaces the aldehyde group with a tertiary alcohol. Alcohols exhibit higher boiling points due to hydrogen bonding, whereas aldehydes like 2-pentynal are more electrophilic, participating in nucleophilic additions (e.g., Grignard reactions). The cyclohexyl group in both compounds likely reduces solubility in polar solvents .- Comparison with Cyclohexyl-Substituted Alkanes (e.g., Dodecane, 5-cyclohexyl- (C₁₈H₃₆)): Alkanes lack functional groups, resulting in lower reactivity and higher hydrophobicity.
Structural and Steric Effects
For example, isomerization studies of 5-cyclohexyl-pentyne derivatives highlight how bulky substituents affect conformational stability and reaction pathways .
Physical Properties (Hypothetical Comparison)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Functional Group |
|---|---|---|---|---|
| 2-Pentynal, 5-cyclohexyl- | C₁₁H₁₄O | ~162.2 | 180–200 (estimated) | Aldehyde, Alkyne |
| Dodecane, 5-cyclohexyl- | C₁₈H₃₆ | 252.50 | ~300 | Alkane |
| 5-Cyclohexyl-3-methylpentyne-1-ol-3 | C₁₁H₁₈O | 166.26 | 220–240 | Alcohol, Alkyne |
Notes:
- Boiling points for 2-pentynal derivatives are extrapolated based on aldehyde polarity and molecular weight trends .
- Cyclohexyl-substituted alkanes (e.g., Dodecane) exhibit higher molecular weights but lower polarity, leading to elevated boiling points compared to aldehydes of similar size.
Research Findings and Limitations
- Isomerization Stability : Cyclohexyl groups in alkyne-alcohols (e.g., 5-cyclohexyl-3-methylpentyne-1-ol-3) resist isomerization under mild conditions, suggesting similar stability for 2-pentynal analogs .
- Synthetic Challenges : The alkyne-aldehyde combination in 2-pentynal may lead to competing reactions (e.g., alkyne oxidation or aldol condensation), necessitating controlled conditions.
Biological Activity
2-Pentynal, 5-cyclohexyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by data tables and diverse research sources.
Chemical Structure and Properties
2-Pentynal, 5-cyclohexyl- is an alkyne aldehyde with the following structural formula:
- Molecular Formula : C_{11}H_{16}O
- Molecular Weight : 168.25 g/mol
The compound features a cyclohexyl group attached to a pentynal chain, which may influence its biological activity through steric and electronic effects.
Anticancer Potential
The anticancer potential of 2-pentynal, 5-cyclohexyl- can be inferred from the activity of related compounds. Alkyne derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds can activate apoptotic pathways in tumor cells.
Case Study: Related Compound Analysis
A study published in Molecules explored the biological activities of various alkyne derivatives. The findings suggested that certain structural modifications enhanced cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) . Although 2-pentynal, 5-cyclohexyl- was not directly tested, the data provides a framework for understanding its potential effects.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of certain aldehydes. While direct studies on 2-pentynal, 5-cyclohexyl- are scarce, similar compounds have shown promise in:
- Reducing oxidative stress : Aldehyde derivatives can scavenge free radicals.
- Modulating neuroinflammation : Some studies indicate that these compounds may inhibit pro-inflammatory cytokines in neuronal cells.
The biological activity of 2-pentynal, 5-cyclohexyl- may be attributed to several mechanisms:
- Interaction with Cellular Targets : The alkyne moiety may facilitate interactions with proteins involved in cell signaling.
- Metabolic Stability : The presence of the cyclohexyl group could enhance metabolic stability compared to simpler aldehydes.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, which play a crucial role in cellular signaling and apoptosis.
Table 1: Biological Activities of Alkyne Derivatives
Q & A
Q. What are the established synthetic routes for 5-cyclohexyl-2-pentynal, and how can their efficiency be evaluated?
- Methodological Answer: Common synthetic approaches include:
- Alkyne formation: Catalytic coupling of propargyl halides with cyclohexyl Grignard reagents, followed by oxidation to the aldehyde group .
- Cyclohexyl group introduction: Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to attach the cyclohexyl moiety to the alkyne backbone.
- Purification: Use column chromatography (silica gel) or distillation under reduced pressure to isolate the product.
- Efficiency metrics: Compare yields, reaction times, and byproduct profiles across methods. Validate purity via GC-MS or NMR spectroscopy, referencing NIST spectral libraries for confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing 5-cyclohexyl-2-pentynal?
- Methodological Answer:
- IR spectroscopy: Identify aldehyde (C=O stretch ~1720 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .
- NMR: ¹H NMR (δ 9-10 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl carbon) to confirm structure.
- Mass spectrometry: High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Cross-reference data with NIST Chemistry WebBook entries for accuracy .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer:
- Kinetic studies: Monitor reaction progress under varying conditions (temperature, catalyst loading) using in-situ FTIR or UV-Vis spectroscopy.
- Isotopic labeling: Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways .
- Computational modeling: Pair experimental data with DFT calculations to predict transition states and intermediates .
- Contradiction resolution: If experimental yields conflict with theoretical predictions, re-examine solvent effects or catalyst deactivation pathways .
Q. How should contradictions in thermodynamic data (e.g., enthalpy of formation) be addressed?
- Methodological Answer:
- Systematic review: Compare datasets from peer-reviewed studies, prioritizing measurements from NIST or EPA High Production Volume (HPV) programs .
- Error analysis: Assess instrument calibration (e.g., bomb calorimetry vs. computational estimates) and sample purity.
- Validation: Replicate experiments using standardized protocols (e.g., ASTM methods) and validate via collaborative inter-laboratory studies .
Q. What ethical and safety protocols are critical for handling 5-cyclohexyl-2-pentynal in advanced research?
- Methodological Answer:
- Safety compliance: Adhere to the Chemical Hygiene Plan for advanced labs, including fume hood use, PPE (gloves, goggles), and spill containment procedures .
- Ethical documentation: Disclose potential hazards in research proposals and obtain institutional review board (IRB) approval for studies involving human or environmental exposure .
- Waste management: Neutralize aldehyde residues before disposal to prevent environmental contamination .
Data Analysis & Interpretation
Q. What strategies optimize the interpretation of conflicting spectral data for this compound?
- Methodological Answer:
- Multi-technique correlation: Overlay IR, NMR, and MS data to resolve ambiguities (e.g., distinguishing aldehyde vs. ketone signals).
- Reference standards: Compare experimental spectra with authenticated samples or NIST database entries .
- Statistical tools: Apply principal component analysis (PCA) to identify outlier datasets or instrumental artifacts .
Q. How can computational models predict the compound’s behavior in novel reaction environments?
- Methodological Answer:
- Software selection: Use Gaussian or ORCA for DFT calculations to simulate electronic structures and reaction pathways.
- Solvent effects: Incorporate COSMO-RS models to account for solvation dynamics.
- Validation: Benchmark predictions against experimental kinetic data (e.g., Arrhenius plots) .
Research Design & Literature Review
Q. What methodologies ensure a comprehensive literature review for studies on 5-cyclohexyl-2-pentynal?
- Methodological Answer:
- Database selection: Use SciFinder, Reaxys, and PubMed, filtering for peer-reviewed articles and patents.
- Keyword strategy: Combine terms like “alkyne aldehydes,” “cyclohexyl derivatives,” and “kinetic studies.”
- Critical appraisal: Evaluate sources for methodological rigor (e.g., control experiments, reproducibility) using criteria from EPA HPV guidance .
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
